molecular formula C14H5Cl2F6N3 B2657413 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine CAS No. 338419-98-0

3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2657413
CAS No.: 338419-98-0
M. Wt: 400.11
InChI Key: IHHHAPIBCVRCBK-UHFFFAOYSA-N
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Description

3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-

Properties

IUPAC Name

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Cl2F6N3/c15-8-2-7(14(20,21)22)5-25-10(8)4-24-12(25)11-9(16)1-6(3-23-11)13(17,18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHAPIBCVRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Cl2F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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